Thiopyrophosphoric acid, tetramethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

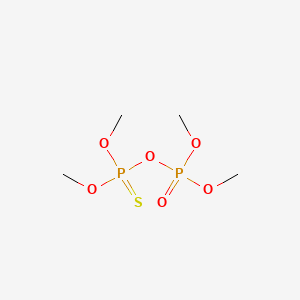

Structure

3D Structure

Properties

IUPAC Name |

dimethoxyphosphinothioyl dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O6P2S/c1-6-11(5,7-2)10-12(13,8-3)9-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJYWCJJBFKIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965404 | |

| Record name | O,O,O,O-Tetramethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-73-4, 51120-35-5 | |

| Record name | Thiodiphosphorothioic acid, O,O,O',O'-tetramethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl sulfotep | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051120355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,O,O-Tetramethyl thiodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 'O,O-dimethyl-O-3,5,6-trichloro-2-pyridyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Thiopyrophosphoric Acid, Tetramethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of thiopyrophosphoric acid, tetramethyl ester, a compound of interest in various chemical and pharmaceutical research fields. This document details the synthetic pathway, experimental protocols, and key characterization data for this organophosphate compound.

Compound Overview

This compound, also known by synonyms such as Sulfotemp and O,O,O',O'-tetramethyl dithiopyrophosphate, is an organothiophosphate compound. It is recognized as an impurity in the production of the insecticide malathion. A thorough understanding of its synthesis and properties is crucial for quality control in agrochemical production and for researchers exploring the biological activities of organophosphates.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 51120-35-5 |

| Molecular Formula | C₄H₁₂O₅P₂S₂ |

| Molecular Weight | 266.21 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 118-120 °C at 2 Torr |

| Density | 1.398 g/cm³ |

Synthesis Methodology

The synthesis of this compound can be achieved through the controlled hydrolysis of dimethyl chlorothiophosphate. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct, thus driving the reaction towards the formation of the desired pyrophosphate. An alternative conceptual approach, based on the synthesis of its tetraethyl analogue (Sulfotep), involves the reaction of tetramethyl pyrophosphate with sulfur.

Experimental Protocol: Synthesis via Hydrolysis of Dimethyl Chlorothiophosphate

This protocol is based on established methods for the synthesis of analogous thiopyrophosphates.

Materials:

-

Dimethyl chlorothiophosphate

-

Pyridine

-

Water

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve dimethyl chlorothiophosphate in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of water mixed with an equimolar amount of pyridine, dissolved in anhydrous diethyl ether, to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data based on the analysis of analogous compounds.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A doublet corresponding to the methoxy protons, showing coupling to the phosphorus atom. |

| ³¹P NMR | A singlet in the characteristic chemical shift range for thiopyrophosphates. |

| IR Spectroscopy | Characteristic absorption bands for P=S, P-O-C, and P-O-P bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern. |

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the synthesis and characterization workflows.

Synthesis Workflow Diagram

Characterization Workflow Diagram

Concluding Remarks

This technical guide outlines the fundamental aspects of the synthesis and characterization of this compound. The provided synthetic protocol, based on established chemical principles, offers a reliable method for obtaining this compound. The characterization data, while based on expectations for this class of compounds, provides a solid framework for the analysis and quality control of the synthesized product. Researchers and professionals in drug development and related fields can utilize this information for their studies involving organophosphate chemistry.

An In-depth Technical Guide to CAS 51120-35-5: Chemical Properties and Structure of Thiopyrophosphoric Acid, Tetramethyl Ester

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activity of Thiopyrophosphoric acid, tetramethyl ester (CAS 51120-35-5). This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound, with the CAS number 51120-35-5, is an organophosphate compound. It is structurally related to the well-known pesticide Sulfotep (tetraethyl dithiopyrophosphate) and is found as an impurity in the insecticide Malathion.[1] Organophosphates are a class of compounds known for their biological activity, primarily as inhibitors of acetylcholinesterase. This guide will detail the known chemical and physical properties of this compound, and draw comparisons with its close analog, Sulfotep, for which more extensive data is available.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrophosphate backbone with two sulfur atoms replacing two of the non-bridging oxygen atoms, and four methoxy groups.

Structure:

A summary of the key chemical and physical properties for this compound and the related compound Sulfotep are presented in Table 1 for comparative analysis.

| Property | This compound (CAS 51120-35-5) | Sulfotep (CAS 3689-24-5) |

| Molecular Formula | C₄H₁₂O₅P₂S₂[1] | C₈H₂₀O₅P₂S₂[2] |

| Molecular Weight | 266.21 g/mol [1] | 322.319 g/mol |

| Appearance | Neat (liquid)[1] | Pale yellow mobile oil with a garlic-like odor[2][3] |

| Melting Point | Not available | 88 °C[2] |

| Boiling Point | Not available | 133-139 °C at 2 mmHg[2] |

| Density | Not available | 1.196 g/cm³ at 25 °C[2] |

| Solubility | Moisture Sensitive[1] | Miscible with most organic solvents; sparingly soluble in ligroin and petroleum ether.[3] |

| SMILES | COP(=S)(OC)OP(=S)(OC)OC[1] | CCOP(=S)(OCC)OP(=S)(OCC)OCC |

| InChI Key | XKBNJDRCYDBEAH-UHFFFAOYSA-N[1] | XIUROWKZWPIAIB-UHFFFAOYSA-N |

Experimental Protocols

Synthesis

General Synthesis of Thiopyrophosphoric Acid Esters:

A general method for the synthesis of related organophosphate compounds such as Sulfotep involves the reaction of a tetraalkyl pyrophosphate with sulfur.[2] For example, tetraethyl pyrophosphate (TEPP) is reacted with sulfur to yield Sulfotep.[2]

Synthesis of the Precursor, Tetramethyl Pyrophosphate:

A general procedure for preparing tetramethyl pyrophosphate is described in US Patent 3,247,198. This involves reacting the tetramethylammonium salt of dimethyl phosphate with dimethyl chlorophosphate in a solvent like benzene.[4] The product is then purified by distillation under reduced pressure.[4]

Analytical Methods

Standard analytical techniques for the characterization of organophosphate compounds include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR would be crucial for confirming the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The NIST WebBook lists mass spectral data for the related compound Sulfotep.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. The NIST WebBook also indicates the availability of IR spectral data for Sulfotep.

-

Gas Chromatography (GC): For assessing the purity of the compound.

Detailed experimental protocols for these analyses for CAS 51120-35-5 are not available in the reviewed literature.

Biological Activity and Mechanism of Action

As an organophosphate, this compound is expected to exhibit biological activity as an acetylcholinesterase (AChE) inhibitor. This mechanism is well-established for the closely related compound, Sulfotep.[2][3]

Mechanism of Acetylcholinesterase Inhibition:

Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can be toxic to insects and other animals.[2] The organophosphate acts by phosphorylating the serine hydroxyl group at the active site of the AChE enzyme, leading to its irreversible inactivation.

The following diagram illustrates the signaling pathway at a cholinergic synapse and the effect of an acetylcholinesterase inhibitor.

Safety and Handling

Organophosphate compounds are generally toxic and should be handled with extreme care. The related compound Sulfotep is classified as highly toxic by all routes of exposure.[3] While a specific Safety Data Sheet (SDS) for CAS 51120-35-5 was not found, the safety precautions for similar organophosphates should be followed.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of exposure, seek immediate medical attention.

Conclusion

This compound (CAS 51120-35-5) is an organophosphate compound with a structure and likely biological activity similar to the pesticide Sulfotep. While detailed experimental and toxicological data for this specific compound are scarce in publicly available literature, its role as an acetylcholinesterase inhibitor can be inferred from its chemical class. Researchers working with this compound should exercise caution due to its potential toxicity and handle it in accordance with strict safety protocols for organophosphates. Further research is needed to fully characterize its chemical, physical, and biological properties.

References

Thiopyrophosphoric Acid, Tetramethyl Ester: A Technical Guide on its Mechanism of Action

Disclaimer: Publicly available toxicological and kinetic data specifically for thiopyrophosphoric acid, tetramethyl ester is limited. Therefore, this guide utilizes data from the closely related and well-studied compound, tetraethyl dithiopyrophosphate (Sulfotep) , as a representative example of this class of organophosphate compounds. The fundamental mechanism of action is expected to be identical.

Introduction

This compound, is an organophosphate compound. Organophosphates are a class of organic chemicals containing phosphorus, and many are used as pesticides and insecticides. Their biological effects are primarily mediated through their potent inhibition of a critical enzyme in the nervous system. This technical guide provides an in-depth overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Cholinesterase Inhibition

The primary and most significant mechanism of action for this compound, and other organophosphates is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the signal at cholinergic synapses, allowing for the precise control of nerve impulses.

The inhibition of AChE by organophosphates is typically irreversible. The phosphorus atom in the organophosphate molecule forms a stable covalent bond with the serine hydroxyl group in the active site of the AChE enzyme. This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine.

The consequences of AChE inhibition are profound:

-

Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synaptic cleft.

-

Hyperstimulation of Receptors: The excess acetylcholine leads to the continuous and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors in the central and peripheral nervous systems.

-

Cholinergic Crisis: This overstimulation results in a state known as a cholinergic crisis, characterized by a wide range of symptoms, including muscle weakness, paralysis, respiratory distress, and in severe cases, death.

The following diagram illustrates the cholinergic synapse and the impact of inhibition by a thiophosphoric acid ester.

Quantitative Data

| Parameter | Value | Species | Route of Exposure | Reference |

| LD50 (Oral) | 5 mg/kg | Human (probable) | Oral | [3] |

| LC50 (Inhalation) | 0.2 mg/m³ | Human (upper limit) | Inhalation | [2] |

Experimental Protocols

A standard method for determining the in vitro inhibition of acetylcholinesterase is the Ellman's assay. This colorimetric assay is widely used due to its simplicity, reliability, and adaptability to a high-throughput format.

Ellman's Assay for Acetylcholinesterase Inhibition

Principle:

This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of color development will be reduced.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (or other inhibitor) solution at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow:

The following diagram outlines the typical workflow for an AChE inhibition assay.

Detailed Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the this compound in an appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

Inhibitor solution at different concentrations (or solvent for the control).

-

-

Include a blank control with buffer but no enzyme.

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

To initiate the reaction, add a mixture of ATCI and DTNB solution to each well.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for a set duration (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.

-

Conclusion

The mechanism of action of this compound is centered on the potent and irreversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in hyperstimulation of the nervous system and potential toxicity. Understanding this mechanism is crucial for the development of safety protocols for handling such compounds and for the design of potential antidotes in cases of poisoning. The Ellman's assay provides a robust and reliable method for quantifying the inhibitory potency of this and other organophosphate compounds. Further research to obtain specific kinetic and toxicological data for the tetramethyl ester is warranted to provide a more complete profile of this compound.

References

Spectroscopic Characterization of Tetramethyl Thiopyrophosphate: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of tetramethyl thiopyrophosphate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with or synthesizing organophosphorus compounds.

Introduction

Tetramethyl thiopyrophosphate, with the chemical formula C₄H₁₂O₅P₂S, is an organophosphorus compound of interest in various chemical and biological studies. Accurate structural elucidation and purity assessment are critical for its application. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule and provides generalized experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of tetramethyl thiopyrophosphate by providing information about the chemical environment of ¹H, ¹³C, and ³¹P nuclei.

Expected NMR Spectral Data

Due to the absence of specific literature data for tetramethyl thiopyrophosphate, the following tables outline the expected chemical shifts and coupling constants based on the analysis of similar organophosphorus compounds.

Table 1: Expected ¹H-NMR Data for Tetramethyl Thiopyrophosphate

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| O-CH ₃ | 3.5 - 4.0 | Doublet | ³JP-H ≈ 10-15 |

Table 2: Expected ¹³C-NMR Data for Tetramethyl Thiopyrophosphate

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| O-C H₃ | 50 - 60 | Doublet | ²JP-C ≈ 5-10 |

Table 3: Expected ³¹P-NMR Data for Tetramethyl Thiopyrophosphate

| Phosphorus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| P=S | 50 - 70 | Singlet |

| P=O | -10 to -30 | Singlet |

Experimental Protocol for NMR Analysis

A general protocol for the NMR analysis of an organophosphorus compound like tetramethyl thiopyrophosphate is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified tetramethyl thiopyrophosphate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the spectrometer to the specific solvent and sample.

-

-

Data Acquisition:

-

¹H-NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C-NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

³¹P-NMR: Acquire a proton-decoupled ³¹P spectrum. A wider spectral width is often required for ³¹P NMR.[1][2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the spectra to the internal standard or the residual solvent peak.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in tetramethyl thiopyrophosphate based on their characteristic vibrational frequencies.

Expected IR Spectral Data

Table 4: Expected IR Absorption Bands for Tetramethyl Thiopyrophosphate

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O stretch | 1250 - 1300 | Strong |

| P-O-C stretch (asymmetric) | 1020 - 1050 | Strong |

| P-O-C stretch (symmetric) | 950 - 1000 | Medium |

| P=S stretch | 680 - 860 | Medium-Strong |

| C-H stretch (in O-CH₃) | 2850 - 2960 | Medium |

| C-H bend (in O-CH₃) | 1440 - 1465 | Medium |

Experimental Protocol for IR Analysis

-

Sample Preparation:

-

Liquid Sample (Neat): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. Use a liquid cell with an appropriate path length.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (for neat liquids or KBr pellets) or the pure solvent (for solutions).

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of tetramethyl thiopyrophosphate, which aids in its identification and structural confirmation.

Expected Mass Spectral Data

Table 5: Expected Mass Spectrometry Data for Tetramethyl Thiopyrophosphate (C₄H₁₂O₅P₂S)

| Ion | Expected m/z | Description |

| [M]⁺ | 234.98 | Molecular Ion |

| [M+H]⁺ | 235.99 | Protonated Molecular Ion (in ESI or CI) |

| [M-OCH₃]⁺ | 203.96 | Loss of a methoxy group |

| [P(O)(OCH₃)₂]⁺ | 109.00 | Dimethyl phosphate fragment |

| [P(S)(OCH₃)₂]⁺ | 124.98 | Dimethyl thiophosphate fragment |

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The choice of solvent depends on the ionization technique used.

-

-

Instrumentation and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer. Electron Ionization (EI) is commonly used.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally labile compounds. The sample is separated by liquid chromatography before ionization. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques.

-

Direct Infusion: The sample solution is directly introduced into the mass spectrometer without prior chromatographic separation.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation will depend on the ionization method and energy.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like tetramethyl thiopyrophosphate.

Caption: General workflow for the synthesis and spectroscopic characterization of tetramethyl thiopyrophosphate.

References

In-Depth Technical Guide: Solubility and Stability of Tetramethyl Thiopyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "tetramethyl thiopyrophosphate" can be ambiguous and may refer to several related chemical structures, including Tetramethyl Pyrophosphorothioate (CAS No. 18764-12-0) and Thiopyrophosphoric acid, tetramethyl ester (CAS No. 51120-35-5). This guide synthesizes general principles and methodologies for organothiophosphates to provide a framework for handling and characterizing a representative tetramethyl thiopyrophosphate, in the absence of comprehensive, publicly available data for a specific isomer. All quantitative data presented are illustrative and should be confirmed experimentally.

Introduction

Tetramethyl thiopyrophosphate belongs to the class of organophosphorus compounds, which are of significant interest in various fields, including pharmaceuticals and agrochemicals. A thorough understanding of the solubility and stability of this compound is paramount for its effective application, formulation development, and safety assessment. This technical guide provides a comprehensive overview of the solubility and stability characteristics of a representative tetramethyl thiopyrophosphate, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

A clear identification of the specific isomer of tetramethyl thiopyrophosphate is the first critical step. The properties can vary between different structural arrangements. Below are the reported properties for two related compounds:

| Property | Tetramethyl Pyrophosphorothioate | This compound |

| CAS Number | 18764-12-0 | 51120-35-5 |

| Molecular Formula | C₄H₁₂O₆P₂S | C₄H₁₂O₅P₂S₂ |

| Molecular Weight | 250.15 g/mol | 266.21 g/mol |

| Appearance | Not specified | Colorless Oil |

| Boiling Point | Not specified | 118-120 °C at 2 Torr |

| Density | Not specified | ~1.398 g/cm³ (Predicted) |

Solubility Profile

The solubility of tetramethyl thiopyrophosphate is a critical parameter for its handling, formulation, and biological activity. Organophosphorus compounds exhibit a wide range of solubilities depending on their specific structure and the nature of the solvent.

Quantitative Solubility Data (Illustrative)

The following table provides representative solubility data for a generic organothiophosphate compound in various solvents at ambient temperature. These values are illustrative and must be experimentally determined for the specific tetramethyl thiopyrophosphate of interest.

| Solvent | Type | Expected Solubility (g/L) |

| Water (pH 7.0) | Polar Protic | Low to Moderate |

| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Low to Moderate |

| Methanol | Polar Protic | Slightly Soluble to Soluble |

| Ethanol (95%) | Polar Protic | Slightly Soluble to Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Nonpolar | Soluble |

| Chloroform | Nonpolar | Slightly Soluble |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble |

| Toluene | Nonpolar | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[1]

3.2.1 Materials and Equipment

-

Tetramethyl thiopyrophosphate

-

Selected solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) or flame photometric detector (FPD).[2]

-

Volumetric flasks and pipettes

3.2.2 Procedure

-

Add an excess amount of tetramethyl thiopyrophosphate to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of tetramethyl thiopyrophosphate in the diluted filtrate using a validated HPLC or GC method.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

Stability Profile

Thiophosphate esters are known to be susceptible to degradation, primarily through hydrolysis.[3] Their stability can also be affected by temperature and light.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for tetramethyl thiopyrophosphate, especially in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.[3][4]

4.1.1 Representative Hydrolytic Stability Data (Illustrative)

The following table presents illustrative half-life data for a generic organothiophosphate at different pH values and a constant temperature. These values are for guidance only and require experimental verification.

| pH | Temperature (°C) | Expected Half-life (t½) | Degradation Rate |

| 4.0 (Acidic) | 25 | Days to Weeks | Moderate |

| 7.0 (Neutral) | 25 | Weeks to Months | Slow |

| 9.0 (Alkaline) | 25 | Hours to Days | Rapid |

4.1.2 Experimental Protocol for Hydrolytic Stability Assessment

This protocol is designed to evaluate the rate of hydrolysis of tetramethyl thiopyrophosphate at different pH values.

4.1.2.1 Materials and Equipment

-

Tetramethyl thiopyrophosphate

-

Buffered solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH)

-

Temperature-controlled incubator or water bath

-

Volumetric flasks and pipettes

-

HPLC or GC system for quantification

-

pH meter

4.1.2.2 Procedure

-

Prepare a stock solution of tetramethyl thiopyrophosphate in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a series of buffered aqueous solutions at the desired pH values (e.g., 4, 7, and 9).

-

Spike a small volume of the stock solution into each buffered solution to achieve a known initial concentration of tetramethyl thiopyrophosphate. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid co-solvent effects.

-

Dispense the solutions into sealed vials and place them in a temperature-controlled environment (e.g., 25 °C, 40 °C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and then weekly), withdraw an aliquot from each vial.

-

Immediately quench any further degradation by adding a suitable quenching agent or by dilution in a cold, stable solvent.

-

Analyze the samples using a validated HPLC or GC method to determine the concentration of the remaining tetramethyl thiopyrophosphate.

-

Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k).

Thermal Stability

The thermal stability of tetramethyl thiopyrophosphate is important for understanding its behavior during storage at elevated temperatures and in manufacturing processes.

4.2.1 Representative Thermal Stability Data (Illustrative)

| Condition | Duration | Expected Degradation |

| 40 °C | 3 months | Minimal |

| 60 °C | 1 month | Potential for some degradation |

| >100 °C | - | Significant decomposition likely |

4.2.2 Experimental Protocol for Thermal Stability Assessment

This protocol provides a method for evaluating the thermal stability of tetramethyl thiopyrophosphate in the solid state or as a neat liquid.

4.2.2.1 Materials and Equipment

-

Tetramethyl thiopyrophosphate

-

Oven or heating block with precise temperature control

-

Sealed vials (amber glass recommended)

-

Analytical balance

-

HPLC or GC system for quantification

4.2.2.2 Procedure

-

Accurately weigh a known amount of tetramethyl thiopyrophosphate into several vials.

-

Seal the vials and place them in an oven at the desired temperature (e.g., 40 °C, 60 °C).

-

At specified time points, remove a vial from the oven and allow it to cool to room temperature.

-

Dissolve the contents of the vial in a suitable solvent to a known volume.

-

Analyze the solution using a validated HPLC or GC method to determine the amount of undegraded tetramethyl thiopyrophosphate.

-

Compare the results to a control sample stored at a lower, stable temperature (e.g., 4 °C).

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of some chemical compounds.

4.3.1 Experimental Protocol for Photostability Assessment

This protocol is based on ICH Q1B guidelines for photostability testing.

4.3.1.1 Materials and Equipment

-

Tetramethyl thiopyrophosphate

-

Photostability chamber with a controlled light source (providing both UV and visible light)

-

Quartz or other UV-transparent sample containers

-

Control samples wrapped in aluminum foil

-

HPLC or GC system for quantification

4.3.1.2 Procedure

-

Prepare solutions of tetramethyl thiopyrophosphate in a suitable solvent.

-

Place the solutions in UV-transparent containers.

-

Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.

-

Expose the samples and controls to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours per square meter).

-

At the end of the exposure period, analyze both the exposed and control samples using a validated HPLC or GC method.

-

Compare the results to determine the extent of photodegradation.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of tetramethyl thiopyrophosphate, along with detailed methodologies for their experimental determination. Due to the potential for structural ambiguity, it is imperative that researchers first confirm the identity of their specific compound. The illustrative data and protocols presented herein should serve as a valuable resource for scientists and professionals in the planning and execution of their research and development activities involving tetramethyl thiopyrophosphate. Experimental verification of all parameters is essential for accurate characterization.

References

"thiopyrophosphoric acid, tetramethyl ester toxicological profile"

An In-Depth Technical Guide on the Toxicological Profile of Thiopyrophosphoric Acid, Tetramethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organophosphate compound. While data specific to this particular ester is limited in publicly available scientific literature, its structural similarity to other well-studied organophosphates, such as Sulfotep (tetraethyl dithiopyrophosphate), suggests a comparable mechanism of action revolving around the inhibition of acetylcholinesterase. This guide provides a summary of the available toxicological data for the tetramethyl ester and, for comparative purposes, includes information on its tetraethyl analogue.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Methyl thiopyrophosphate, Thiodiphosphoric acid tetramethyl ester |

| CAS Number | 51120-35-5, 18764-12-0[1][2] |

| Molecular Formula | C4H12O5P2S2[1] or C4H12O6P2S[2][3] |

| Molecular Weight | 266.21 g/mol [1] or 250.15 g/mol [2] |

Note: Discrepancies in molecular formula and weight exist across different sources, which may be due to different isomers or related compounds being referenced.

Toxicological Data

The available quantitative toxicological data for this compound is sparse. The primary data point found is an acute oral toxicity value in mice.

Quantitative Toxicology: this compound

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 | Oral | Rodent - mouse | 1500 mg/kg | Details of toxic effects not reported other than lethal dose value | [4] |

Comparative Quantitative Toxicology: Sulfotep (Tetraethyl Dithiopyrophosphate)

For context, the following table summarizes acute toxicity data for the closely related and more extensively studied compound, Sulfotep.

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 | Oral | Rodent - rat | ~10 mg/kg | Not specified | [5] |

| LC50 | Inhalation | Rodent - rat | ~0.05 mg/L air (4 h) | Not specified | [5] |

| NOEL (2 yr) | Oral (diet) | Rodent - rat | 10 mg/kg diet (0.5 mg/kg/day) | Not specified | [5] |

Mechanism of Action

As an organophosphate, this compound is presumed to act as a cholinesterase inhibitor.[6][7] This mechanism involves the phosphorylation of the serine hydroxyl group at the active site of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited literature. However, a general methodology for the reported LD50 test can be inferred.

LD50 (Lethal Dose, 50%) Test - General Protocol

-

Objective: To determine the single dose of a substance that will cause the death of 50% of a group of test animals.

-

Test Substance: this compound.

-

Animal Model: Rodent - mouse.

-

Route of Administration: Oral (gavage is a common method for precise dosing).

-

Procedure:

-

Multiple groups of mice are administered different doses of the test substance.

-

A control group receives the vehicle (the solvent used to dissolve the substance) only.

-

Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

The number of deaths at each dose level is recorded.

-

Statistical methods (e.g., probit analysis) are used to calculate the dose that is lethal to 50% of the animals.

-

Signs and Symptoms of Toxicity (Inferred from Organophosphates)

While specific symptoms for the tetramethyl ester are not documented, exposure to organophosphate cholinesterase inhibitors typically leads to a cholinergic crisis.[7][8] The signs and symptoms can be categorized by their effect on muscarinic and nicotinic receptors.

-

Muscarinic Effects (DUMBELS):

-

Diarrhea

-

Urination

-

Miosis (pinpoint pupils)

-

Bronchospasm/Bradycardia

-

Emesis (vomiting)

-

Lacrimation (tearing)

-

Salivation/Sweating

-

-

Nicotinic Effects (MTWTF):

-

Muscle cramps

-

Tachycardia

-

Weakness

-

Twitching

-

Fasciculations

-

-

Central Nervous System Effects:

-

Dizziness

-

Headache

-

Convulsions

-

Coma

-

Respiratory depression[8]

-

The following workflow illustrates the progression from exposure to severe outcomes.

References

- 1. This compound | 51120-35-5 [chemicalbook.com]

- 2. dempochem.com [dempochem.com]

- 3. PubChemLite - 5930-73-4 (C4H12O6P2S) [pubchemlite.lcsb.uni.lu]

- 4. do.labnovo.com [do.labnovo.com]

- 5. SULFOTEP | 3689-24-5 [chemicalbook.com]

- 6. Sulfotep | C8H20O5P2S2 | CID 19395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ICSC 0985 - SULFOTEP [chemicalsafety.ilo.org]

Environmental Fate and Degradation of Tetramethyl Thiopyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the environmental fate and degradation of tetramethyl thiopyrophosphate. Due to the limited availability of specific data for this compound, this guide leverages data from its close structural analog, sulfotep (tetraethyl dithiopyrophosphate), to infer its probable environmental behavior. Organothiophosphates are a class of organophosphorus compounds that contain a sulfur atom, which significantly influences their chemical and toxicological properties. Understanding their environmental persistence, transformation, and degradation pathways is crucial for assessing their ecological risk and developing strategies for remediation.

This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of degradation pathways to facilitate a deeper understanding of the environmental behavior of tetramethyl thiopyrophosphate and related compounds.

Data Presentation

Table 1: Hydrolysis Half-life of Sulfotep

| pH | Temperature (°C) | Half-life (days) | Reference |

| 5 | 25 | 115 | [1][2] |

| 7 | 25 | 108 | [1][2] |

| 9 | 25 | 45 | [1][2] |

Table 2: Photolysis and Biodegradation of Sulfotep

| Medium | Parameter | Value | Reference |

| Water | Aqueous Photolysis Half-life | Stable | [1] |

| Soil | Aerobic Soil Metabolism DT50 | 28 days | [1] |

Experimental Protocols

Hydrolysis

The hydrolysis of a test substance is determined according to the OECD Guideline 111 or EPA OCSPP 835.2120.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

-

Procedure: The test substance is added to the sterile buffer solutions at a known concentration. The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and its degradation products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The half-life (t½) is calculated from the first-order rate constant.

Photolysis

The photolytic degradation of a test substance in water is assessed following OECD Guideline 316 or EPA OCSPP 835.2210.

-

Test System: A sterile, buffered aqueous solution of the test substance is prepared.

-

Procedure: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). A dark control is run in parallel to account for abiotic degradation not induced by light.

-

Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at specific time points and analyzed for the parent compound and photoproducts.

-

Data Analysis: The rate of photolysis is calculated from the difference in degradation rates between the light-exposed and dark control samples. The quantum yield and photolytic half-life are determined.

Biodegradation in Soil

The aerobic and anaerobic biodegradation of a test substance in soil is evaluated using OECD Guidelines 307 or EPA OCSPP 835.4100.

-

Test System: Fresh soil samples with known microbial activity are used.

-

Procedure: The test substance, typically radiolabeled, is applied to the soil. The soil is maintained at a specific temperature and moisture content under either aerobic or anaerobic conditions.

-

Sampling and Analysis: Soil samples are extracted at various intervals and analyzed for the parent compound and its metabolites using techniques like HPLC with radiometric detection and Liquid Scintillation Counting (LSC). Evolved CO2 is trapped to assess mineralization.

-

Data Analysis: The rate of biodegradation is determined, and the dissipation time 50 (DT50) and DT90 values are calculated. The formation and decline of major metabolites are also quantified.

Mandatory Visualization

Degradation Pathways

The environmental degradation of tetramethyl thiopyrophosphate is expected to proceed through hydrolysis, with potential contributions from photolysis and biodegradation, analogous to sulfotep. The primary degradation pathway involves the cleavage of the pyrophosphate bond.

Experimental Workflow for Environmental Fate Assessment

The logical workflow for assessing the environmental fate of a chemical like tetramethyl thiopyrophosphate involves a tiered approach, starting with basic physicochemical properties and moving towards more complex degradation and fate studies.

Logical Relationship of Degradation Processes

The overall environmental persistence of tetramethyl thiopyrophosphate is a function of the interplay between different degradation processes.

References

An In-depth Technical Guide to Thiopyrophosphoric Acid, Tetramethyl Ester: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiopyrophosphoric acid, tetramethyl ester, a member of the organophosphate family, has a history intertwined with the development of insecticides and chemical warfare agents. While specific details of its initial discovery are not extensively documented in publicly available literature, its structural relationship to other prominent organophosphates and the pioneering work of chemists like Gerhard Schrader provide significant context. This guide explores the historical background, key synthetic approaches, and physicochemical properties of this compound. It also delves into its mechanism of action as a cholinesterase inhibitor and its relevance in the broader field of organophosphate chemistry.

Discovery and Historical Context

The discovery of this compound is not attributed to a single, publicly documented breakthrough but rather emerged from the broader wave of organophosphate research in the mid-20th century. The intellectual lineage of this compound can be traced back to the early synthesis of related organophosphates.

A pivotal figure in this field was the German chemist Gerhard Schrader. His extensive work on organophosphorus compounds, initially aimed at developing novel insecticides, led to the synthesis of approximately 2,000 such molecules, including the nerve agents tabun and sarin.[1][2] Schrader's research was driven by the need for effective pesticides to combat hunger.[3] A significant patent filed by Schrader in 1949 titled "Neutral esters of thiophosphoric acid" underscores his deep involvement in the synthesis of this class of compounds, making it highly probable that the synthesis of the tetramethyl ester of thiopyrophosphoric acid was achieved within his research program.[4]

The development of organophosphate insecticides gained significant momentum after World War II.[5] The majority of these insecticides are organothiophosphates, containing a P=S bond, which are generally less potent acetylcholinesterase inhibitors than their phosphate (P=O) counterparts in their initial state.[5] This characteristic often makes them safer for mammals as they require metabolic activation to their more toxic oxygen analogs.

While the non-thiated analog, tetramethyl pyrophosphate (TMPP), was synthesized by A. D. F. Toy in 1949, the specific timeline for the first synthesis of the thiated tetramethyl ester remains less clear in readily accessible scientific literature. However, the synthetic methodologies developed for other organothiophosphates during this era provide a clear blueprint for its preparation.

Physicochemical Properties

This compound is a colorless, hygroscopic, and moisture-sensitive oil.[6][7] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H12O5P2S2 | [7] |

| Molecular Weight | 266.21 g/mol | [7] |

| Boiling Point | 118-120 °C (at 2 Torr) | [6][7] |

| Density (Predicted) | 1.398 ± 0.06 g/cm³ | [6][7] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [6][7] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a dimethyl phosphorochloridothioate with a salt of dimethyl phosphate. The following is a generalized experimental protocol based on common methods for synthesizing similar organophosphate compounds.

Reaction Scheme:

A potential synthetic pathway.

Materials:

-

O,O-Dimethyl phosphorochloridothioate

-

Sodium dimethyl phosphate (can be prepared in situ from dimethyl phosphite and a sodium alkoxide)

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere, dissolve sodium dimethyl phosphate in the anhydrous solvent.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of O,O-dimethyl phosphorochloridothioate in the same anhydrous solvent to the stirred solution of sodium dimethyl phosphate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography or ³¹P NMR spectroscopy).

-

Upon completion, filter the reaction mixture to remove the precipitated sodium chloride.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Mechanism of Action: Cholinesterase Inhibition

Like other organophosphates, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts.

Signaling Pathway of Cholinesterase Inhibition:

References

- 1. Tetramethyl Pyrophosphorothioate | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 4. Neutral esters of thiophosphoric acid - Patent US-2571989-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organophosphate - Wikipedia [en.wikipedia.org]

- 6. This compound | 51120-35-5 [m.chemicalbook.com]

- 7. This compound | 51120-35-5 [chemicalbook.com]

Tetramethyl Thiopyrophosphate: A Technical Guide on its Role as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetramethyl thiopyrophosphate, a member of the organophosphate class of compounds, and its putative role as a cholinesterase inhibitor. While specific experimental data on tetramethyl thiopyrophosphate is limited in publicly accessible literature, this document extrapolates its likely mechanism of action, biochemical effects, and toxicological profile based on the well-established characteristics of related organophosphate compounds. This guide includes a summary of relevant quantitative data for analogous compounds, detailed experimental protocols for assessing cholinesterase inhibition, and visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Organophosphates are a class of organic compounds containing phosphorus that are widely known for their potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[2][3][4] Tetramethyl thiopyrophosphate, with the chemical formula C4H12O5P2S2, belongs to this class of compounds.[5] Due to its structural similarity to other well-characterized organophosphate insecticides and nerve agents, it is presumed to act as a cholinesterase inhibitor. This guide will delve into the anticipated biochemical and physiological consequences of this inhibition.

Mechanism of Action

The primary mechanism of toxicity for organophosphates is the irreversible inhibition of acetylcholinesterase.[1][6] The phosphorus atom in the organophosphate molecule is electrophilic and reacts with the serine hydroxyl group in the active site of AChE. This reaction results in a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine.[1] The thiophosphate moiety ("P=S") in compounds like tetramethyl thiopyrophosphate often requires metabolic activation to its oxon analogue ("P=O") to become a potent AChE inhibitor.[1] This bioactivation is a critical step in their toxic action.

The accumulation of acetylcholine in the synapse leads to the continuous stimulation of muscarinic and nicotinic receptors, resulting in a range of physiological effects, from hypersecretion and muscle tremors to seizures and respiratory failure.[1][7]

Quantitative Data on Cholinesterase Inhibition

| Compound | Enzyme Source | IC50 (µM) | Ki (mM) | Reference |

| Chlorpyrifos-oxon | Human AChE | Not Specified | Not Specified | [8] |

| Malaoxon | Not Specified | Not Specified | Not Specified | [1] |

| MPTP | Acetylcholinesterase | Not Specified | 2.14 | [9] |

Note: The values presented are for analogous organophosphate compounds and are intended for illustrative purposes. Experimental determination of these values for tetramethyl thiopyrophosphate is essential for a precise understanding of its inhibitory potency.

Experimental Protocols

The following section details a generalized experimental protocol for determining the in vitro inhibition of acetylcholinesterase, which can be adapted for testing tetramethyl thiopyrophosphate. The most common method is the Ellman assay.[10][11]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of an inhibitor (e.g., tetramethyl thiopyrophosphate) required to inhibit 50% of the acetylcholinesterase activity (IC50).

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (tetramethyl thiopyrophosphate) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

140 µL of phosphate buffer.

-

10 µL of the test compound solution at various concentrations (or solvent for control).

-

10 µL of AChE solution.

-

-

Include a "no enzyme" control containing buffer and substrate but no enzyme.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[10]

-

-

Reaction Initiation and Measurement:

-

Add 10 µL of DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.[12]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[11]

-

Visualizations

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

References

- 1. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiopyrophosphoric acid, tetramethyl ester | 51120-35-5 [chemicalbook.com]

- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inactivation of acetylcholinesterase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 11. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Impact of Tetramethyl Thiopyrophosphate on Core Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethyl thiopyrophosphate is an organophosphate compound with significant implications for critical biochemical pathways, primarily through its potent inhibition of acetylcholinesterase (AChE). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this inhibition and its downstream consequences on cholinergic signaling. Detailed experimental protocols for assessing acetylcholinesterase inhibition are provided, alongside a quantitative summary of inhibitory activity for structurally related compounds. Visual diagrams of the affected signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of the biochemical impact of tetramethyl thiopyrophosphate.

Introduction

Organophosphate compounds are a class of molecules with diverse applications, ranging from pesticides to chemical warfare agents. Their biological effects are primarily mediated through the inhibition of key enzymes in the nervous system. Tetramethyl thiopyrophosphate, a member of this class, is structurally similar to the well-characterized insecticide and acaricide, sulfotep (tetraethyl dithiopyrophosphate).[1][2][3] The primary mechanism of action for these organothiophosphates is the disruption of cholinergic neurotransmission through the irreversible inhibition of acetylcholinesterase (AChE).[4][5] This guide will focus on the biochemical pathways affected by tetramethyl thiopyrophosphate, using data from its close analog, sulfotep, to infer its primary mode of action.

Core Biochemical Pathway Affected: Cholinergic Signaling

The primary biochemical pathway disrupted by tetramethyl thiopyrophosphate is the cholinergic signaling pathway, which is fundamental for neurotransmission in both the central and peripheral nervous systems. The key enzyme in this pathway is acetylcholinesterase (AChE).

Mechanism of Action:

-

Normal Cholinergic Transmission: In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to cholinergic receptors on the postsynaptic neuron, propagating the nerve signal.

-

Role of Acetylcholinesterase (AChE): To terminate the signal, AChE rapidly hydrolyzes acetylcholine into choline and acetate.

-

Inhibition by Tetramethyl Thiopyrophosphate: Tetramethyl thiopyrophosphate, like other organophosphates, acts as a potent inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme, forming a stable, covalent bond.[4]

-

Consequences of Inhibition: This irreversible inhibition leads to the accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in continuous stimulation of cholinergic receptors, leading to a state of hyperexcitability. This overstimulation disrupts normal nerve function and can lead to a range of physiological effects, from muscle twitching and paralysis to seizures and respiratory failure.[6]

Figure 1. Inhibition of the Cholinergic Pathway by Tetramethyl Thiopyrophosphate.

Quantitative Data on Cholinesterase Inhibition

| Compound | Target Enzyme | Effect |

| Sulfotep (Tetraethyl dithiopyrophosphate) | Acetylcholinesterase (AChE) | Potent Inhibitor |

Note: The primary literature does not provide specific IC50 values for sulfotep, but it is widely characterized as a potent cholinesterase inhibitor.[1][2][3]

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the inhibitory effect of a compound like tetramethyl thiopyrophosphate on acetylcholinesterase activity.

Experiment: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory potency of tetramethyl thiopyrophosphate on acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (Tetramethyl thiopyrophosphate) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the tetramethyl thiopyrophosphate stock solution.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add phosphate buffer, DTNB, and the solvent used for the test compound.

-

Control (100% enzyme activity): Add phosphate buffer, AChE solution, DTNB, and the solvent.

-

Test Wells: Add phosphate buffer, AChE solution, DTNB, and the various dilutions of tetramethyl thiopyrophosphate.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is yellow.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

-

Figure 2. Workflow for the Acetylcholinesterase Inhibition Assay.

Other Potential Biochemical Pathways

While the primary and most well-documented effect of organothiophosphates like tetramethyl thiopyrophosphate is the inhibition of acetylcholinesterase, it is plausible that other serine hydrolases could also be targets due to the similar mechanism of covalent modification of a serine residue in the active site. However, the high potency and rapid onset of cholinergic toxicity suggest that AChE is the principal target responsible for the acute toxic effects. Further research would be required to investigate potential off-target effects on other biochemical pathways.

Conclusion

Tetramethyl thiopyrophosphate, a close analog of the known pesticide sulfotep, is a potent inhibitor of acetylcholinesterase. This action disrupts the normal functioning of the cholinergic signaling pathway, leading to an accumulation of acetylcholine and subsequent neurotoxicity. The in-depth understanding of this mechanism, supported by established experimental protocols, is crucial for researchers in the fields of toxicology, pharmacology, and drug development. The provided technical information and visual aids serve as a comprehensive resource for investigating the biochemical impact of this and related organophosphate compounds.

References

- 1. About: Sulfotep [dbpedia.org]

- 2. Sulfotep - Wikipedia [en.wikipedia.org]

- 3. Sulfotep | C8H20O5P2S2 | CID 19395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICSC 0985 - SULFOTEP [chemicalsafety.ilo.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Tetramethyl Thiopyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl thiopyrophosphate, also known by its common name sulfotep, is an organophosphate compound. Due to its potential toxicity, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices. These application notes provide an overview of the primary analytical techniques and detailed protocols for the determination of tetramethyl thiopyrophosphate, catering to the needs of researchers, scientists, and professionals in drug development. The methodologies primarily focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold-standard techniques for the analysis of such compounds.

Analytical Methods Overview

The detection of tetramethyl thiopyrophosphate is predominantly achieved through chromatographic techniques coupled with mass spectrometry. This combination offers high selectivity and sensitivity, which are essential for analyzing complex samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like tetramethyl thiopyrophosphate. The compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. Subsequently, the mass spectrometer ionizes the separated molecules and fragments them, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. In this technique, the sample is dissolved in a liquid and separated on a chromatographic column before being introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by performing a second stage of mass analysis on specific fragment ions of the target analyte.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of organophosphate pesticides using chromatographic methods. While specific data for tetramethyl thiopyrophosphate is limited in publicly available literature, these values provide a general expectation for method performance.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Limit of Detection (LOD) | 0.01 - 1 µg/L | 0.001 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | 0.005 - 0.5 µg/L |

| Linearity (R²) | > 0.99 | > 0.99 |

| Recovery | 70 - 120% | 80 - 120% |

| Relative Standard Deviation (RSD) | < 15% | < 15% |

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Water Samples

This protocol is a general procedure for the extraction and concentration of organophosphate pesticides from water samples prior to chromatographic analysis.

Materials:

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water

-

Sample collection bottles

-

Vacuum manifold for SPE

-

Nitrogen evaporator

Procedure:

-

Cartridge Conditioning:

-

Pass 5 mL of ethyl acetate through the SPE cartridge.

-

Pass 5 mL of dichloromethane through the cartridge.

-

Pass 5 mL of methanol through the cartridge.

-